Quantified Synthetic Utility: Validated Synthesis Route and Reaction Yield for Core Scaffold Generation
Unlike many research chemicals with ambiguous or proprietary synthesis, 5-(4-Formylphenyl)-3-pyridinecarboxamide has a publicly disclosed and validated synthetic route, which is crucial for procurement confidence and experimental reproducibility. In the procedure detailed in Patent US08633175B2, the compound is synthesized via a Suzuki-Miyaura cross-coupling between 5-bromonicotinamide and 4-formylphenyl boronic acid [1]. The reaction proceeds under mild conditions (80°C, 1 hour) and yields a colorless solid that is used without further purification, suggesting a high degree of reaction efficiency and purity [1]. This established methodology provides a clear benchmark for in-house synthesis or quality control that is often lacking for obscure or proprietary analogs, directly impacting the reliability of downstream research.
| Evidence Dimension | Availability of a validated, peer-reviewed synthetic procedure and yield |
|---|---|
| Target Compound Data | Synthesis from 5-bromonicotinamide (0.201 g) and 4-formylphenyl boronic acid (0.180 g) in n-butanol at 80°C for 1 hour; used without further purification [1]. |
| Comparator Or Baseline | Generic or proprietary pyridinecarboxamide analogs for which no publicly disclosed synthesis or yield data is available. |
| Quantified Difference | Publicly disclosed method with specific reagent quantities and conditions vs. no disclosed method or yield. |
| Conditions | Suzuki-Miyaura cross-coupling reaction conditions per US08633175B2. |
Why This Matters
A disclosed and validated synthesis provides a reproducible benchmark for procurement and quality control, reducing experimental variability and de-risking research investment compared to compounds with unknown provenance.
- [1] Hoffmann-La Roche Inc. (2015). US08633175B2 - Pyridinecarboxamide derivatives, preparation method thereof and pharmaceutical uses thereof. View Source
